molecular formula C8H4BrFIN B12835047 3-Bromo-5-fluoro-4-iodophenylacetonitrile

3-Bromo-5-fluoro-4-iodophenylacetonitrile

Cat. No.: B12835047
M. Wt: 339.93 g/mol
InChI Key: HTDUMBAQKJISLF-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-iodophenylacetonitrile is an organic compound with the molecular formula C8H4BrFIN It is a halogenated derivative of phenylacetonitrile, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-iodophenylacetonitrile typically involves multi-step organic reactions. One common method includes the halogenation of phenylacetonitrile derivatives. The process may involve the following steps:

    Bromination: Introduction of a bromine atom to the phenylacetonitrile using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom using iodine (I2) or iodinating reagents like N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-iodophenylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) for azidation, or Grignard reagents for alkylation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, alkyl, or aryl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-fluoro-4-iodophenylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-iodophenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenylacetonitrile
  • 5-Fluoro-4-iodophenylacetonitrile
  • 3-Bromo-5-iodophenylacetonitrile

Comparison

Compared to similar compounds, 3-Bromo-5-fluoro-4-iodophenylacetonitrile is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms. This combination of halogens can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H4BrFIN

Molecular Weight

339.93 g/mol

IUPAC Name

2-(3-bromo-5-fluoro-4-iodophenyl)acetonitrile

InChI

InChI=1S/C8H4BrFIN/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2

InChI Key

HTDUMBAQKJISLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)I)Br)CC#N

Origin of Product

United States

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